2-(2,3-Dihydro-1-benzofuran-5-yl)aniline
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Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)aniline is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of 2-(2,3-dihydrobenzofuran-5-yl)aniline consists of a benzofuran ring fused with an aniline moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzofuran-5-yl)aniline can be achieved through several synthetic routes. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
In industrial settings, the production of 2-(2,3-dihydrobenzofuran-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrobenzofuran-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative without the aniline moiety.
2-(2,3-Dihydrobenzofuran-5-yl)ethanamine: A related compound with an ethylamine group instead of an aniline group.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A benzofuran derivative with a propylamine group.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)aniline is unique due to the presence of both the benzofuran ring and the aniline moiety, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(2,3-Dihydro-1-benzofuran-5-yl)aniline has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer, antibacterial, and neuroprotective properties, supported by relevant research findings and case studies.
Overview of Biological Activities
This compound is structurally related to various benzofuran derivatives known for their therapeutic potential. Research indicates that compounds within this class exhibit a wide range of biological activities, including:
- Anticancer Activity : Benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Antibacterial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains.
- Neuroprotective Effects : Certain studies suggest that this compound may protect neuronal cells from oxidative stress and injury.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzofuran derivatives. For instance, a study indicated that several analogues exhibited potent cytotoxic effects against human cancer cell lines. The structure–activity relationship (SAR) analyses highlighted that modifications at specific positions on the benzofuran ring could enhance anticancer efficacy.
Case Study: Cytotoxicity in Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa (Cervical) | 5.2 | Induction of apoptosis |
Compound B | MCF-7 (Breast) | 3.8 | Inhibition of cell cycle progression |
Compound C | A549 (Lung) | 4.6 | Modulation of signaling pathways |
These findings suggest that this compound and its analogues may serve as potential leads for developing new anticancer agents.
Antibacterial Properties
The antibacterial activity of this compound has been investigated against various Gram-positive and Gram-negative bacteria. Research indicates that this compound can inhibit bacterial growth effectively.
Research Findings on Antibacterial Activity
A comparative study assessed the antibacterial efficacy of several benzofuran derivatives:
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Staphylococcus aureus | 12 μg/mL |
Compound E | Escherichia coli | 15 μg/mL |
Compound F | Pseudomonas aeruginosa | 20 μg/mL |
These results highlight the potential application of this compound in developing new antibacterial agents.
Neuroprotective Effects
Neuroprotection is another significant area where this compound shows promise. Studies have suggested that it can protect neurons from oxidative stress-induced damage.
Mechanism of Neuroprotection
Research indicates that the compound may exert neuroprotective effects through:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Modulating inflammatory pathways to protect neuronal integrity.
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)aniline |
InChI |
InChI=1S/C14H13NO/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-6,9H,7-8,15H2 |
InChI Key |
LZDIGZCNEXPMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
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